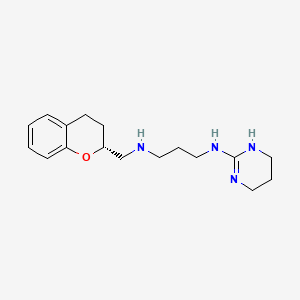
Alniditan
Übersicht
Beschreibung
Alniditan ist eine chemische Verbindung, die für ihre Rolle als 5-Hydroxytryptamin-1D-Rezeptoragonist bekannt ist. Sie wird hauptsächlich wegen ihrer Migräne-prophylaktischen Wirkungen eingesetzt. Strukturell ist es ein Benzopyranderivat, was es von anderen Migränebehandlungen unterscheidet, die oft den Indol-Kern enthalten, der in Serotonin vorkommt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Alniditan umfasst mehrere wichtige Schritte:
Alkylierung von Phenol: Phenol wird mit 2-Brombutyrolacton alkyliert, um einen Ether zu bilden.
Oxidation: Der Ether wird unter Verwendung von Chromtrioxid oxidiert, um ein substituiertes Bernsteinsäureanhydrid zu erzeugen.
Acylierung: Das Anhydrid wird mit Polyphosphorsäure acyliert, wodurch ein Benzopyranon-Ring gebildet wird.
Reduktion: Das Keton wird selektiv reduziert, oft durch Umwandlung in ein Dithiolan, gefolgt von der Mozingo-Reduktion.
Reduktion zu Aldehyd: Die Carbonsäure wird über die sukzessive Umwandlung in ein Säurechlorid, gefolgt von der Hydrierung, zu einem Aldehyd reduziert.
Reduktive Aminierung: Der Aldehyd wird in Gegenwart von Benzylamin reduktiv aminiert.
Michael-Addition: Die Aminogruppe im Produkt reagiert mit Acrylnitril, was zu einer 1,4-Addition führt.
Reduktion von Nitril: Das Nitril wird zu einem Diamin reduziert.
Abschlussreaktion: Das Diamin reagiert mit Tetrahydropyrimidinchlorid, wodurch this compound gebildet wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Produktion in großem Maßstab optimiert. Dazu gehören die Verwendung effizienter Katalysatoren, optimierte Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Alniditan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Ether zu substituiertem Bernsteinsäureanhydrid unter Verwendung von Chromtrioxid.
Reduktion: Selektive Reduktion von Keton und Carbonsäure zu Aldehyd.
Substitution: Verdrängung von Halogen durch die Aminogruppe im letzten Schritt.
Häufige Reagenzien und Bedingungen
Chromtrioxid: Wird für Oxidationsreaktionen verwendet.
Polyphosphorsäure: Wird in Acylierungsreaktionen eingesetzt.
Benzylamin: Wird bei der reduktiven Aminierung eingesetzt.
Acrylnitril: Wird in Michael-Additionsreaktionen verwendet.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound, ein 5-Hydroxytryptamin-1D-Rezeptoragonist mit erheblichem therapeutischem Potenzial zur Migräneprophylaxe .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Modellverbindung für die Untersuchung von Benzopyranderivaten verwendet.
Biologie: Untersucht auf seine Interaktion mit 5-Hydroxytryptamin-Rezeptoren.
Medizin: Wird hauptsächlich als Migräne-prophylaktisches Mittel eingesetzt. Es hat sich gezeigt, dass es die Häufigkeit und Schwere von Migräneanfällen reduziert.
Industrie: Erforscht auf sein Potenzial in transdermalen Arzneistoffabgabesystemen, insbesondere durch Iontophorese.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als 5-Hydroxytryptamin-1D-Rezeptoragonist wirkt. Es bindet an diese Rezeptoren, hemmt die Freisetzung von proinflammatorischen Neuropeptiden und reduziert die Vasodilatation im Gehirn. Diese Wirkung trägt dazu bei, Migränesymptome zu lindern. Zu den molekularen Zielstrukturen gehören 5-Hydroxytryptamin-1D-alpha-, 5-Hydroxytryptamin-1D-beta- und 5-Hydroxytryptamin-1A-Rezeptoren .
Wissenschaftliche Forschungsanwendungen
Alniditan has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying benzopyran derivatives.
Biology: Investigated for its interaction with 5-hydroxytryptamine receptors.
Medicine: Primarily used as a migraine-preventive agent. It has shown efficacy in reducing the frequency and severity of migraine attacks.
Industry: Explored for its potential in transdermal drug delivery systems, particularly through iontophoresis.
Wirkmechanismus
Alniditan exerts its effects by acting as a 5-hydroxytryptamine 1D receptor agonist. It binds to these receptors, inhibiting the release of pro-inflammatory neuropeptides and reducing vasodilation in the brain. This action helps alleviate migraine symptoms. The molecular targets include 5-hydroxytryptamine 1D alpha, 5-hydroxytryptamine 1D beta, and 5-hydroxytryptamine 1A receptors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sumatriptan: Ein weiterer 5-Hydroxytryptamin-Rezeptoragonist, der zur Behandlung von Migräne eingesetzt wird.
Dihydroergotamin: Ein Mutterkornalkaloid mit einem breiteren Rezeptorprofil, einschließlich adrenerger und dopaminerger Rezeptoren.
Einzigartigkeit
Alniditan ist aufgrund seiner Benzopyran-Struktur einzigartig, die sich vom Indol-Kern unterscheidet, der in vielen anderen Migränebehandlungen vorkommt. Es zeigt auch eine höhere Potenz an 5-Hydroxytryptamin-1D-Rezeptoren im Vergleich zu Sumatriptan .
Eigenschaften
IUPAC Name |
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSXOXCYXPQXMF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870005 | |
| Record name | Alniditan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152317-89-0 | |
| Record name | Alniditan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152317-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alniditan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152317890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alniditan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALNIDITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57Z82EOGE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


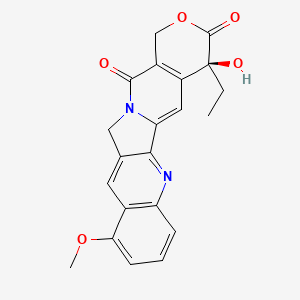
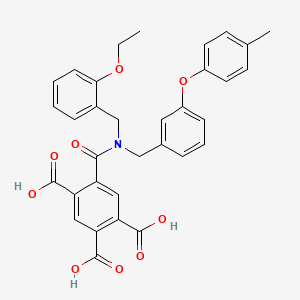
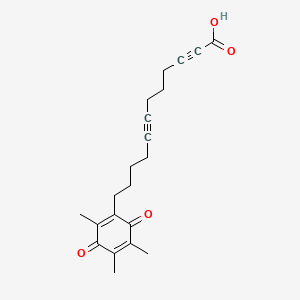
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
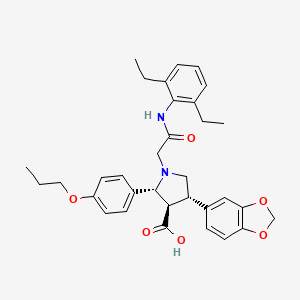
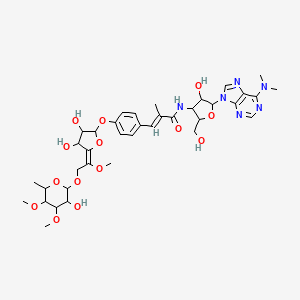
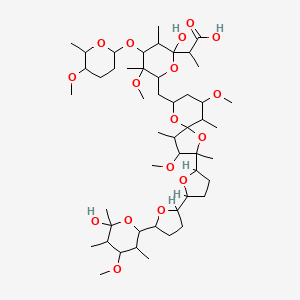
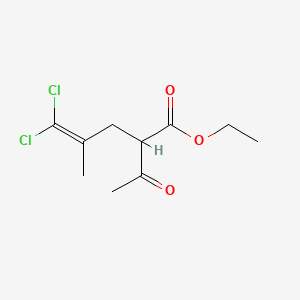
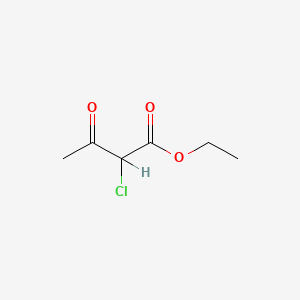

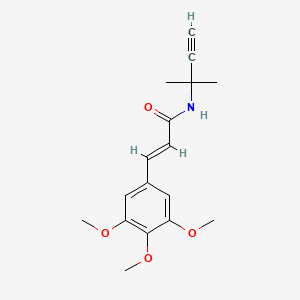
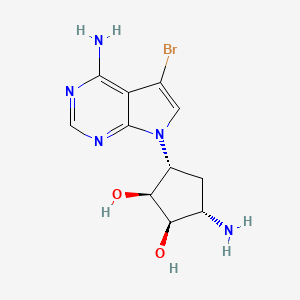
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)

